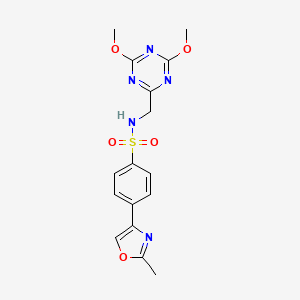
2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound. It belongs to the class of amides, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a methylthio group and an oxadiazole ring substituted with a pyridine ring. Its unique structure lends it to a variety of chemical and biological applications, and it has garnered significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the 1,3,4-oxadiazole ring: A common precursor is carboxylic acid hydrazide, which undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
Substitution with pyridin-4-yl group: The resulting oxadiazole derivative is then further functionalized through nucleophilic substitution with 4-bromopyridine or pyridin-4-yl halides.
Acetylation reaction: The final step involves the acetylation of the phenyl group substituted with a methylthio group. This reaction typically requires an acylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Scaling up to industrial production of this compound involves optimization of the above steps to increase yields and minimize costs:
Efficient catalysis: Use of catalysts to improve reaction rates and selectivity.
Solvent selection: Choosing solvents that maximize product solubility and facilitate easy purification.
Purification techniques: Employing methods like recrystallization, column chromatography, and crystallization under controlled temperature and pressure conditions to ensure high purity.
Types of Reactions:
Oxidation: The sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The phenyl ring and pyridine ring can undergo electrophilic and nucleophilic substitution reactions respectively, facilitating further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, catalytic amounts of osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Halogens, nucleophiles, various acids and bases.
Major Products:
Sulfoxides and sulfones: Resulting from oxidation of the methylthio group.
Amines: Formed by reduction of the acetamide group.
Functionalized derivatives: Through substitution reactions at the phenyl and pyridine rings.
科学的研究の応用
This compound is highly versatile and is employed in multiple scientific fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules, especially those with pharmaceutical interest.
Biology: Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug lead compound, particularly in targeting specific biological pathways involved in disease.
Industry: Utilized in material science for the development of advanced polymers and composites with unique properties.
作用機序
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets within cells. For example:
Enzyme inhibition: It may bind to the active site of enzymes, inhibiting their function and thus modulating biochemical pathways.
Receptor interaction: It might interact with cellular receptors, affecting signal transduction and cellular responses.
Mechanistic Insights: The presence of the 1,3,4-oxadiazole and pyridine moieties suggests potential for disrupting specific protein-protein interactions or binding to nucleic acids, influencing gene expression and cellular metabolism.
類似化合物との比較
2-(4-(Methylsulfonyl)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-4-yl)acetamide
Each of these compounds offers distinct advantages for specific applications based on their differing functional groups and reactivity.
There you go. If there's anything specific you want to dive deeper into, let me know.
特性
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-13-4-2-11(3-5-13)10-14(21)18-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZYAMYWJFJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-Fluoropyrimidin-2-yl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2932860.png)



![1-(4-chlorobenzyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2932866.png)

![{Imidazo[1,5-a]pyridin-6-yl}methanamine](/img/structure/B2932869.png)
![Tert-butyl 4-[(2-chloropropanoylamino)methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2932870.png)
![N-{1-[(2-chlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2932871.png)
![1-(3-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932878.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2932880.png)
![3-(butan-2-yl)-1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2932882.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclohexanesulfonamide](/img/structure/B2932883.png)
